molecular formula C8H7ClO B044031 o-Toluoyl chloride CAS No. 933-88-0

o-Toluoyl chloride

Cat. No. B044031
CAS RN: 933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Description

o-Toluoyl chloride is a clear pale yellow to yellow to faintly pink liquid . It is used in the synthesis of quinolinone compounds as SARS CoV 3CLpro inhibitors . It is also used in the synthesis of benzooxaboroles as orally active anti-inflammatory agents . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of o-Toluoyl chloride is C8H7ClO . The InChI Key is GPZXFICWCMCQPF-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC=CC=C1C(=O)Cl .


Chemical Reactions Analysis

Flash vacuum pyrolysis of o-toluoyl chloride at 780°C and 0.5 mmHg yields benzocyclobutenone .


Physical And Chemical Properties Analysis

o-Toluoyl chloride is a clear pale yellow to yellow to faintly pink liquid . The molecular formula is C8H7ClO . The molecular weight is 154.59 g/mol .

Scientific Research Applications

  • Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranosyl Chloride : o-Toluoyl chloride is utilized in synthesizing a stable white solid, 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, which remains stable in air indefinitely (Dhimitruka & SantaLucia, 2004).

  • Anthelmintic Drug Potential : Research has shown that p-toluoyl chloride phenylhydrazone, derived from o-Toluoyl chloride, can effectively expel gastrointestinal helminths in lambs. This indicates its potential as a new anthelmintic drug (Folz, Rector & Geng, 1976).

  • Insect Repellent Synthesis : A modified method using o-Toluoyl chloride has been demonstrated for the preparation of the insect repellent DEET, yielding excellent results without unwanted by-products (Knoess & Neeland, 1998).

  • Aromatic Oxygenation Catalysis : o-Toluoyl chloride plays a role in the aromatic oxygenation of toluene, where nucleophilic displacement at the peroxidic oxygen-oxygen bond is crucial (Levi, Kovacic & Gormish, 1970).

  • Solvent Effect on Reactions : The solvent's impact on reactions involving 3,5-di-O-p-toluoyl-D-2-deoxyribosyl chloride with alcohols has been confirmed, showing excellent agreement between theoretical and experimental results (Shi, Sun & Cheng, 2010).

  • Catalysis in Benzoylation of Toluene : Zeolite H-beta, a catalyst, shows enhanced activity and selectivity in the benzoylation of toluene with benzoyl chloride, a process in which o-Toluoyl chloride can be involved (Singh, Bhattacharya & Sharma, 1995).

  • Synthesis of Glycosides : o-Toluoyl chloride is used in a regioselective method to synthesize various glycoside mono-O-tosylates, enabling the synthesis of different glycosides (Tsuda et al., 1991).

Safety And Hazards

o-Toluoyl chloride is a combustible liquid . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, do not induce vomiting and seek immediate medical assistance .

properties

IUPAC Name

2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061314
Record name Benzoyl chloride, 2-methyl-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Toluoyl chloride

CAS RN

933-88-0, 37808-28-9
Record name 2-Methylbenzoyl chloride
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Record name 2-Methylbenzoyl chloride
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Record name Methylbenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2-methyl-
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Record name Benzoyl chloride, 2-methyl-
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Record name o-toluoyl chloride
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Record name Methylbenzoyl chloride
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Record name 2-METHYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Meanwhile, the 2-methylbenzoyl chloride acylating agent was prepared by suspending 4.750 g (42.2 mmol) of o-toluic acid in 100 ml benzene. To this solution was added 2.0 equiv. (7.37 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at 0° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

81.4 g (0.6 mol) of p-toluic acid and 892 g of monochlorobenzene are introduced into the reactor and 582 g (5.9 mol) of phosgene are then added. The set pressure is adjusted to 11.2 bar relative and the reaction medium is heated. The reaction is complete after 3 hours. Analysis of the final reaction medium is carried out by gas chromatography. The level of residual acid is 0.3 mol % and the level of toluoyl chloride obtained is 99.7 mol %.
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
892 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-methylbenzoic acid (10 g, 1.00 equiv) in thionyl chloride (50 mL) was refluxed overnight at 80° C. in an oil bath. The reaction mixture was concentrated under vacuum to afford 2-methylbenzoyl chloride (crude) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred mixture of methylbenzoic acid (I-1) (0.41 mol, 1 eq) and DMF (0.5 mL) in DCM (500 mL) at RT, oxalyl chloride (0.45 mol, 1.1 eq) is added slowly over 5 min. The resulting mixture is stirred at RT for 2 h and then concentrated in vacuo to afford the product, methylbenzoyl chloride. The product is used directly in the next step.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Part A. A 2-L, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2-methylbenzoic acid (503 g, 3.69 mol). The apparatus was cooled in an ice bath, and thionyl chloride (750 mL, 10.3 mol) was added over a period of 15 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 45° in order to completely dissolve the 2-methylbenzoic acid. The reaction mixture was then allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2-methylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately into an addition funnel and added with mechanical stirring in 30-50 mL portions over a period of one hour to a commercial 40% dimethylamine solution (1500 mL, 13.35 mmol) which was maintained below 25° by periodic cooling with a dry ice-acetone bath. After complete addition the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with ether, and the combined organic extracts were washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford N,N,2-trimethylbenzamide (409 g, 2.49 mol, 68% yield) as an oil: bp 88° (0.4 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.30 (m,4H), 3.11(s,3H), 2.81(s,3H), 2.27(s,3H). Anal. Calcd for C10H13NO: C,73.59; H,8.03; N,8.58. Found: C,73.66; H,8.18; N,8.42.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
503 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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o-Toluoyl chloride
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o-Toluoyl chloride
Reactant of Route 4
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Reactant of Route 5
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o-Toluoyl chloride
Reactant of Route 6
o-Toluoyl chloride

Citations

For This Compound
273
Citations
MN Narzullaevich, YL Ergashxanovich - NVEO-NATURAL VOLATILES & …, 2021 - nveo.org
o-Kresol was first carried out in the presence of catalytic iron salts and the composition of the resulting product was determined. The reaction mechanism suggested. Research has been …
Number of citations: 3 www.nveo.org
P MABILLE, NP Buu-Hoi - The Journal of Organic Chemistry, 1960 - ACS Publications
… In the Friedel-Crafts acylation of chrysene with o-toluoyl chloride, three isomeric diketones could be obtained when the proportion of the acid chloride was increased to two moles per …
Number of citations: 2 pubs.acs.org
WE Bachmann, LH Pence - Journal of the American Chemical …, 1935 - ACS Publications
… of o-toluoyl chloride. After being kept cold for two hours, the mixture was … Summary 2- and 3-o-toluoylphenanthrenes have been isolated from the reaction between o-toluoyl chloride, …
Number of citations: 3 pubs.acs.org
TU Kumari, GL Krupadanam, G Srimannarayana - 1998 - nopr.niscpr.res.in
… 2-thiopene carbonyl chloride, 2-furoyl chloride or o-toluoyl chloride using PTC catalyst TABHS04. … Likewise o-hydroxy ketones I were also sucessively condensed with o-toluoyl chloride …
Number of citations: 2 nopr.niscpr.res.in
CV Deliwala, S Rajagopalan - Proceedings of the Indian Academy of …, 1950 - Springer
… action of slightly more than two molecular equivalents of o-toluoyl chloride on sulphanilamide in pyridine medium. All the o-toluoyl derivatives readily separated out on dilution of the …
Number of citations: 2 link.springer.com
T Sakaizumi, F Katoh, O Ohashi, I Yamaguchi - Journal of Molecular …, 1993 - Elsevier
… 3-cyclopentadiene 5, and 2-ethynyl-1,3-cyclopentadiene 6 which were possible species in the pyrolysis of homophthalic anhydride or o-toluoyl chloride but we could not observe the …
Number of citations: 13 www.sciencedirect.com
T Sakaizumi, F Katoh, O Ohashi, I Yamaguchi - Journal of Molecular …, 1992 - Elsevier
… The microwave spectra of the pyrolysates of o-toluoyl chloride … o-toluoyl chloride-d, as a precursor. The assignments of the spectral lines observed for the pyrolysate of o-toluoyl chlorided…
Number of citations: 5 www.sciencedirect.com
NP Buu-Hoï, D Lavit - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… -Crafts acylation of dibenzofuran with o-toluoyl chloride and 2methyl-l-naphthoyl ~hloride.~ … To a solution of dibenzofuran (I0 g.) and o-toluoyl chloride (18 g.) in anhydrous carbon …
Number of citations: 2 pubs.rsc.org
N Campbell, A Marks, DH Reid - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… Fluoranthene and o-toluoyl chloride in carbon disulphide with aluminium chloride gave by the method of von Braun and Manz (Zoc. cit.) a 91% yield of mixed toluoylfluoranthenes. …
Number of citations: 5 pubs.rsc.org
L Suzzarini, J Lin, ZY Wang - Tetrahedron letters, 1998 - Elsevier
… cad~oxylic anhydride (4) u and o-toluoyl chloride ($)n generate benzocyclobutenone, by loss … We chose to use o-toluoyl chloride as it is easily derived from inexpensive o-toluic acid ($). …
Number of citations: 8 www.sciencedirect.com

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